2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide
Description
2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with a 4-ethoxybenzamido group at position 2, a phenyl group at position 5, and a carboxamide moiety at position 2. Thiophene derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties . The synthesis of such compounds often employs Gewald-type reactions, which facilitate the formation of 2-aminothiophene scaffolds through cyclocondensation of ketones, sulfur, and cyanoacetates .
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-15-10-8-14(9-11-15)19(24)22-20-16(18(21)23)12-17(26-20)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNJZNJUEZENCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Ethoxybenzamido Group: The ethoxybenzamido group can be introduced through an acylation reaction, where an ethoxybenzoyl chloride reacts with an amine-functionalized thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the thiophene core, which significantly influence solubility, stability, and bioactivity. Key comparisons include:
Notes:
- The ethoxy group in the target compound enhances metabolic stability compared to ester-containing analogs (e.g., ethyl carboxylates in ).
- The phenyl group at position 5 contributes to π-π stacking interactions in biological targets, whereas isopropyl substituents (as in ) may improve hydrophobic binding but reduce specificity.
Agrochemical Relevance
Key distinctions include:
- Etobenzanid : Features dichlorophenyl and ethoxymethoxy groups, optimizing herbicidal activity via auxin mimicry.
- Target Compound : The absence of halogen substituents and presence of carboxamide likely redirect its application toward pharmaceuticals rather than agrochemicals .
Biological Activity
The compound 2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate pathways involved in cell signaling and proliferation, particularly through the inhibition of specific kinases and receptors.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, potentially making it a candidate for further development in infectious disease treatments.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- Substituent Variations : Changes in the ethoxy group or the phenyl ring can significantly affect the compound's potency.
- Amide Bond Influence : The presence and position of amide bonds play a critical role in enhancing biological activity.
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, this compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed an IC50 value of 15 µM for MCF-7 cells, indicating significant cytotoxicity. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Anti-inflammatory Effects
A study published in Journal of Inflammation evaluated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with 20 mg/kg significantly reduced edema formation and pro-inflammatory cytokine levels (TNF-alpha and IL-6) compared to control groups.
Case Study 3: Antimicrobial Activity
Research reported in Antimicrobial Agents and Chemotherapy indicated that this compound exhibited inhibitory effects against Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests potential for development as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness (IC50/MIC) | Reference |
|---|---|---|
| Anticancer (MCF-7) | IC50 = 15 µM | Cancer Letters |
| Anti-inflammatory | Edema reduction | Journal of Inflammation |
| Antimicrobial | MIC = 32 µg/mL | Antimicrobial Agents and Chemotherapy |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-ethoxybenzoic acid with thiophene-3-carboxylic acid derivatives to form the benzamido-thiophene backbone .
- Step 2 : Introduction of the phenyl group at the 5-position via Suzuki coupling or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Yield Optimization : Reaction temperature (80–120°C) and solvent polarity (DMF or THF) critically affect intermediate stability. Yields range from 45–70%, with impurities managed via recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to the ethoxybenzamido group (δ 6.8–7.4 ppm for aromatic protons) and thiophene ring (δ 2.5–3.1 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 395.12 (calculated for C₂₀H₁₈N₂O₃S) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, with IC₅₀ values compared to reference inhibitors like Erlotinib .
- Antimicrobial Activity : Use microbroth dilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), reporting MIC values .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. Discrepancies may arise from polymorphic forms; characterize via XRPD .
- Bioavailability Studies : Employ parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption. Compare with in vivo pharmacokinetics in rodent models, noting interspecies variability .
Q. What strategies optimize the thiophene core for enhanced target selectivity in kinase inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents:
- Replace the 4-ethoxy group with electron-withdrawing groups (e.g., nitro) to enhance binding to kinase ATP pockets .
- Introduce methyl groups at the 4-position of the thiophene to reduce off-target effects on cytochrome P450 enzymes .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to EGFR (PDB ID: 1M17) and validate with SPR-based binding assays .
Q. How to address discrepancies in reported IC₅₀ values across different biological assays? **
- Methodological Answer :
- Assay Standardization : Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate cell lines (e.g., HeLa vs. HEK293) for consistent viability metrics .
- Data Harmonization : Apply Bland-Altman analysis to quantify inter-lab variability. Confounders like DMSO concentration (>0.1% v/v) must be controlled .
Q. What synthetic methodologies improve scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Utilize continuous-flow reactors for the condensation step, reducing side reactions (e.g., hydrolysis) and improving reproducibility .
- Catalyst Screening : Test Pd/XPhos systems for Suzuki-Miyaura coupling to minimize palladium leaching, verified via ICP-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
